(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an azido group attached to the pyrrolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride typically involves the azidation of a suitable pyrrolidine precursor. One common method includes the reaction of (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid with sodium azide in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize automated systems to control reaction parameters, ensuring consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.
Alkynes: Used for cycloaddition reactions.
Major Products Formed
Aminopyrrolidine Derivatives: Formed through reduction reactions.
Triazole Derivatives: Formed through cycloaddition reactions.
Scientific Research Applications
(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride involves its ability to undergo various chemical transformations, making it a versatile building block in organic synthesis. The azido group can be converted into different functional groups, allowing for the creation of diverse molecular structures. This compound can interact with biological molecules, potentially inhibiting or modifying their activity through covalent bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
- (2S,4S)-4-mercaptopyrrolidine-2-carboxylic acid hydrochloride
- (2S,4S)-4-aminopyrrolidine-2-carboxylic acid hydrochloride
Uniqueness
(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. This compound’s ability to participate in a wide range of reactions, including cycloaddition and reduction, makes it a valuable tool in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
(2S,4S)-4-azidopyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-9-8-3-1-4(5(10)11)7-2-3;/h3-4,7H,1-2H2,(H,10,11);1H/t3-,4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVURXEMVHARMIF-MMALYQPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N=[N+]=[N-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)N=[N+]=[N-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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